2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile 2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile
Brand Name: Vulcanchem
CAS No.: 332420-91-4
VCID: VC15712150
InChI: InChI=1S/C25H16N6OS/c26-15-19-13-7-8-14-20(19)28-29-23-22(18-11-5-2-6-12-18)30-31(24(23)32)25-27-21(16-33-25)17-9-3-1-4-10-17/h1-14,16,30H
SMILES:
Molecular Formula: C25H16N6OS
Molecular Weight: 448.5 g/mol

2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile

CAS No.: 332420-91-4

Cat. No.: VC15712150

Molecular Formula: C25H16N6OS

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile - 332420-91-4

Specification

CAS No. 332420-91-4
Molecular Formula C25H16N6OS
Molecular Weight 448.5 g/mol
IUPAC Name 2-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzonitrile
Standard InChI InChI=1S/C25H16N6OS/c26-15-19-13-7-8-14-20(19)28-29-23-22(18-11-5-2-6-12-18)30-31(24(23)32)25-27-21(16-33-25)17-9-3-1-4-10-17/h1-14,16,30H
Standard InChI Key YRGAQRVGVRYPMH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC=C5C#N

Introduction

Molecular Architecture and Structural Characterization

The compound’s structure integrates a pyrazole-thiazole core linked to a benzonitrile group via a hydrazinyl bridge. The pyrazole ring at position 4 features a phenyl substituent, while the thiazole moiety at position 2 is substituted with a phenyl group, creating a conjugated system that enhances electronic delocalization. The hydrazinyl group adopts an (E)-configuration, as indicated by the stereodescriptor "2E," which stabilizes the molecule through intramolecular hydrogen bonding .

X-ray crystallographic studies of related hydrazinyl-benzonitrile derivatives reveal planarity between the benzonitrile and hydrazinyl groups, with root-mean-square (r.m.s.) deviations as low as 0.016 Å . This planar arrangement facilitates π-π stacking interactions, which are critical for stabilizing crystalline phases and influencing solubility. Intramolecular N—H⋯O hydrogen bonds further rigidify the structure, while weak intermolecular C—H⋯O interactions contribute to supramolecular assembly .

Synthetic Methodologies and Optimization

Cyclocondensation Approaches

The synthesis of pyrazole-thiazole hybrids typically involves cyclocondensation reactions. For instance, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides react with phenacyl bromides to form thiazole rings, as demonstrated in the preparation of antimicrobial pyrazolyl-thiazole derivatives . Applying this strategy, the target compound could be synthesized by reacting a preformed 5-oxo-3-phenylpyrazole-4-carbothioamide with 4-phenyl-1,3-thiazol-2-yl phenacyl bromide.

Green Chemistry Innovations

Recent advances emphasize ionic liquids as multifunctional agents. In benzonitrile synthesis, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt replaces traditional hydroxylamine hydrochloride, eliminating corrosive byproducts and enabling catalyst-free reactions . Adapting this method, the benzonitrile moiety of the target compound could be synthesized under milder conditions (120°C, 2 hours) with near-quantitative yields, while the ionic liquid [HSO3-b-Py]·HSO4 facilitates phase separation and recycling .

Biological Activity and Structure-Activity Relationships

Antifungal Properties

Twenty-four pyrazolyl-thiazole derivatives demonstrated activity against Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL, comparable to Ravuconazole . The 3,4-dimethoxyphenyl and 4-cyanophenyl substituents were particularly effective, underscoring the importance of aromatic electron density in antifungal activity. Given its 4-phenyl-thiazole and benzonitrile groups, the target compound may exhibit similar or superior antifungal performance.

Physicochemical Properties and Computational Insights

Tautomerism and Stability

Hydrazone-keto tautomerism is a defining feature of such systems. In the solid state, the hydrazone form predominates due to stabilization via N—H⋯O hydrogen bonds . Density functional theory (DFT) calculations on analogous compounds predict a tautomeric equilibrium constant (K) favoring the hydrazone form by 3:1 in solution, aligning with experimental observations .

Solubility and Partition Coefficients

LogP values for related benzonitrile derivatives range from 2.8 to 3.5, indicating moderate lipophilicity suitable for membrane permeation. Aqueous solubility is limited (<10 μg/mL at pH 7.4), necessitating formulation strategies such as nanoparticle encapsulation or prodrug design for biomedical applications.

Future Directions and Applications

Drug Development

The compound’s dual pyrazole-thiazole scaffold positions it as a candidate for multitarget antimicrobial agents. Structure-activity relationship (SAR) studies could optimize substituents at the pyrazole’s 3-position and thiazole’s 4-position to enhance potency against drug-resistant strains.

Materials Science

Conjugated systems with extended π-networks are promising for organic electronics. The target compound’s planar architecture and electron-deficient benzonitrile group could facilitate applications in organic light-emitting diodes (OLEDs) or non-linear optical (NLO) materials.

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